

what are the chemical properties of (3-Bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456

[Get Quote](#)

An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

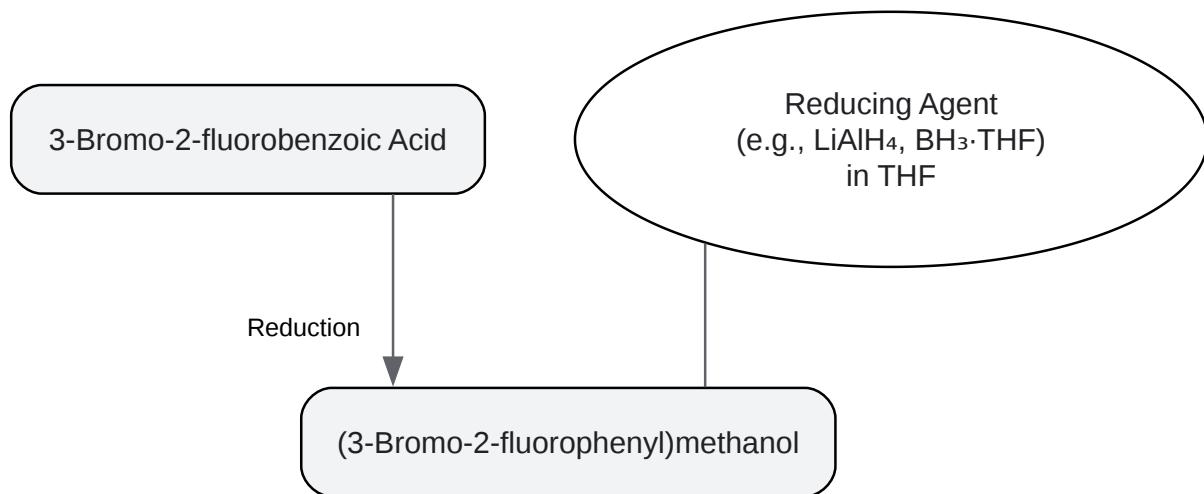
(3-Bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol. The presence of both bromine and fluorine atoms on the phenyl ring, ortho and meta to the hydroxymethyl group, imparts unique electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **(3-Bromo-2-fluorophenyl)methanol** are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in various solvent systems.

Property	Value	Source
CAS Number	261723-32-4	[1]
Molecular Formula	C ₇ H ₆ BrFO	[1]
Molecular Weight	205.02 g/mol	[1]
Melting Point	36.0 to 40.0 °C	[1]
Boiling Point	263.2 ± 25.0 °C (Predicted)	[1]
Density	1.658 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.80 ± 0.10 (Predicted)	[1]
Appearance	White solid	[1]
Storage	Sealed in dry, Room Temperature	[1]

Synthesis and Reactivity


Synthesis

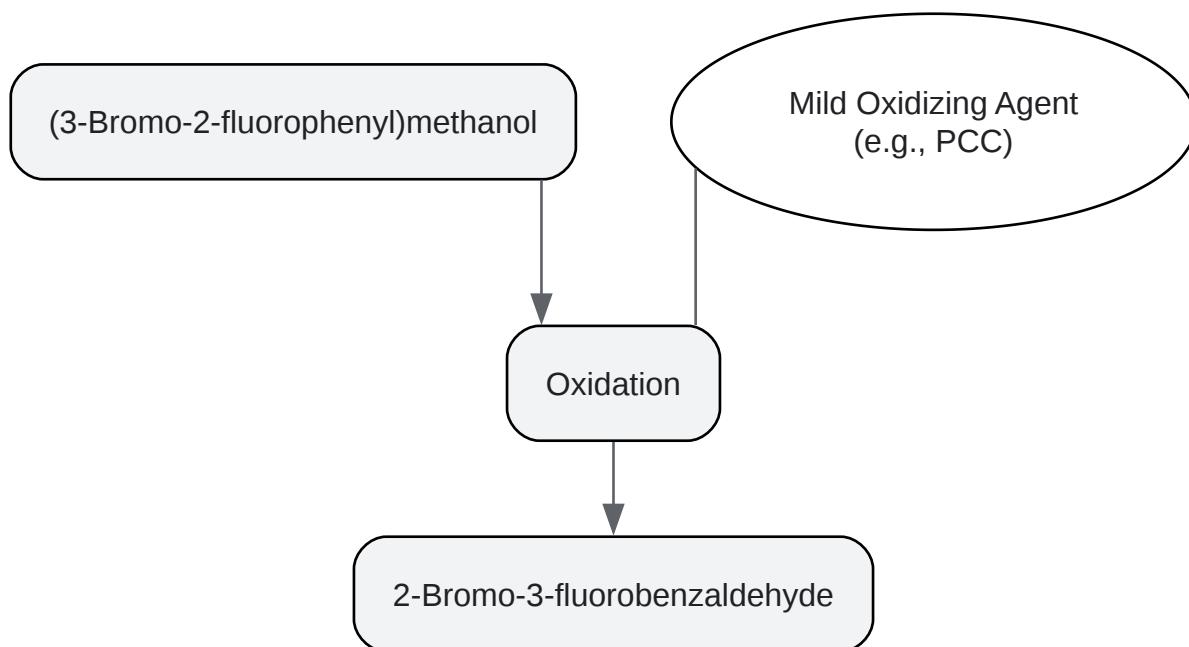
The primary route for the synthesis of **(3-Bromo-2-fluorophenyl)methanol** involves the reduction of the corresponding carboxylic acid or its ester derivative. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-bromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF).
- Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise via the dropping funnel under a nitrogen atmosphere.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid solution at 0 °C.
- Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure **(3-Bromo-2-fluorophenyl)methanol**.

[Click to download full resolution via product page](#)


Caption: Synthesis of **(3-Bromo-2-fluorophenyl)methanol** via reduction.

Reactivity

(3-Bromo-2-fluorophenyl)methanol exhibits reactivity characteristic of a primary benzylic alcohol. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the hydroxyl group.

- Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO_2).^[1] Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid.

- Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl halides and etherification with alkyl halides under appropriate conditions.
- Substitution Reactions: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. This makes it a versatile building block in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Oxidation of **(3-Bromo-2-fluorophenyl)methanol** to the corresponding aldehyde.

Safety and Handling

(3-Bromo-2-fluorophenyl)methanol is classified as an irritant.^[1] Therefore, appropriate safety precautions must be observed during its handling and use.

- Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Move the person into fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

(3-Bromo-2-fluorophenyl)methanol is a key synthetic intermediate with well-defined chemical properties. Its versatile reactivity, stemming from the presence of the hydroxyl group and the halogenated aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper experimental and safety protocols is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [what are the chemical properties of (3-Bromo-2-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151456#what-are-the-chemical-properties-of-3-bromo-2-fluorophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com